Tyr-Pro-Phe-D-Val-Bn

Description

Properties

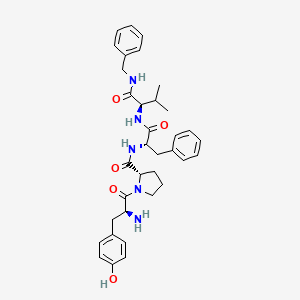

Molecular Formula |

C35H43N5O5 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-23(2)31(34(44)37-22-26-12-7-4-8-13-26)39-32(42)29(21-24-10-5-3-6-11-24)38-33(43)30-14-9-19-40(30)35(45)28(36)20-25-15-17-27(41)18-16-25/h3-8,10-13,15-18,23,28-31,41H,9,14,19-22,36H2,1-2H3,(H,37,44)(H,38,43)(H,39,42)/t28-,29-,30-,31+/m0/s1 |

InChI Key |

XAWPZZPZRCUIDR-XHPANXIASA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Studies of Tyr Pro Phe D Val Bn

Challenges and Optimization in Peptide Synthesis for Tyr-Pro-Phe-D-Val-Bn

Prevention of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly when proline is present, especially as the penultimate or C-terminal residue iris-biotech.depeptide.comresearchgate.netnih.govacs.orgnih.govsigmaaldrich.comgoogle.comnih.govresearchgate.net. This cyclic dipeptide can form through the nucleophilic attack of the deprotected N-terminus of a growing peptide chain on the penultimate amide bond. The presence of proline, with its secondary amine, can further promote this reaction due to its basicity iris-biotech.deresearchgate.net. For peptides like this compound, the proline residue at the second position makes it susceptible to DKP formation, especially during Fmoc (9-fluorenylmethoxycarbonyl) deprotection steps under basic conditions iris-biotech.denih.gov.

Strategies to mitigate DKP formation include:

Using dipeptide building blocks : Coupling the second and third amino acids (Phe and D-Val in this case) as a pre-formed dipeptide unit can bypass the problematic dipeptide-resin intermediate where DKP formation is most likely peptide.com.

Resin selection : Employing resins with steric hindrance, such as 2-chlorotrityl chloride resin, can inhibit DKP formation, especially when proline is one of the initial residues peptide.comresearchgate.net.

Alternative protecting groups : Using protecting groups that can be removed under milder, non-basic conditions, such as acid-labile groups, can circumvent the conditions that favor DKP formation iris-biotech.de.

Optimizing reaction conditions : Minimizing the time spent in basic deprotection conditions and employing additives like oxyma (B123771) or storing intermediates at lower temperatures can also improve stability against DKP degradation nih.gov.

The D-configuration of valine (D-Val) in this compound might influence the rate or propensity of DKP formation compared to its L-enantiomer, as D-amino acids can sometimes alter peptide conformation and reactivity researchgate.netrsc.orgnih.gov. Studies have shown that the C-terminal amino acid's nature and the presence of D-amino acids can impact DKP formation researchgate.netnih.gov.

Chemical Stability and Degradation Pathways in Research Contexts

The chemical stability of this compound is influenced by its amino acid composition and the nature of its C-terminal benzyl (B1604629) ester (Bn). Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, deamidation, and racemization nih.govsigmaaldrich.comnih.govnih.gov.

Studies on Enzymatic Stability

While specific enzymatic degradation studies for this compound are not detailed in the provided search results, general trends for peptides with similar amino acid compositions can be inferred. Proline-containing peptides are generally known to be more resistant to degradation by common digestive enzymes due to the unique cyclic structure of proline cambridge.orgmdpi.compsu.edu. Conversely, aromatic amino acids like Tyrosine (Tyr) and Phenylalanine (Phe) can be susceptible to enzymatic cleavage, particularly at their N- or C-terminal positions, depending on the specific enzyme nih.govnih.govnih.govcsic.esacs.org. The presence of D-Valine, a non-proteinogenic amino acid, is often incorporated to enhance resistance to proteolytic degradation rsc.orgnih.gov. Studies indicate that peptides with D-amino acids can exhibit significantly improved stability against enzymatic breakdown compared to their L-amino acid counterparts rsc.orgnih.govacs.org.

Biological Activity and Mechanistic Elucidation of Tyr Pro Phe D Val Bn

Opioid Receptor Interaction Profiles

Peptide-based compounds, including Tyr-Pro-Phe-D-Val-Bn, are often designed to interact with the three main subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). Understanding their affinity and selectivity for these receptors is crucial for predicting their physiological effects.

Studies characterizing the binding affinity of peptide analogs to opioid receptors typically report dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for each receptor subtype. These values indicate the concentration of the compound required to displace a known radioligand from the receptor. Selectivity is determined by comparing these affinities across the different receptor subtypes.

For compounds structurally related to endomorphins, which share the Tyr-Pro motif, high affinity and selectivity for the µ-opioid receptor (MOR) have been observed scielo.org.mxnih.govmdpi.comnih.gov. While specific data for this compound is not exhaustively detailed across all search results, analogous structures suggest a potential for MOR interaction. For instance, Tyr-Pro-Phe-d-Val-NH-Bn has been reported with specific binding affinity values in research concerning food-derived opioid peptides nih.gov.

Beyond binding affinity, the functional activity of this compound at opioid receptors determines whether it acts as an agonist (activating the receptor), an antagonist (blocking receptor activation), or a partial agonist. Functional assays, such as those measuring adenylyl cyclase inhibition or GTPγS binding, are employed to assess these activities nih.govgoogle.com.

While direct functional data for this compound is not explicitly detailed in the provided snippets, related peptide structures like endomorphins are known full agonists at the MOR mdpi.comnih.govnih.gov. The presence of the Tyr-Pro sequence is a common feature in potent MOR agonists scielo.org.mxmdpi.comnih.gov.

Opioid receptor activation typically leads to the modulation of intracellular signaling cascades, primarily through coupling with G proteins (Gαi/o) nih.gov. This coupling can result in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream effectors like mitogen-activated protein kinases (MAPKs) and ion channels nih.govmdpi.com.

Research on endomorphins, which share structural similarities, indicates their ability to inhibit adenylyl cyclase activity and stimulate GTPγS binding, confirming their Gαi/o protein coupling nih.govnih.gov. The specific downstream signaling pathways modulated by this compound would depend on its precise receptor interaction profile.

Exploration of Other Mechanistic Biological Activities via In Vitro Models

Beyond opioid receptor interactions and neuroprotection, bioactive peptides can exhibit a range of other in vitro activities. These may include antioxidant properties, modulation of inflammatory pathways, or interactions with other cellular targets.

The amino acid composition of this compound, featuring aromatic residues (Tyr, Phe) and hydrophobic residues (Val), suggests potential for antioxidant activity. Hydrophobic amino acids, in general, can contribute to radical scavenging properties by facilitating interactions with cell membranes and proteins scienceasia.org. However, specific in vitro studies detailing other biological activities for this compound are not detailed in the provided search results.

Structure Activity Relationship Sar Studies and Analog Development for Tyr Pro Phe D Val Bn

Identification of Key Amino Acid Residues for Biological Activity

Role of Tyrosine, Proline, Phenylalanine, and D-Valine in Receptor Recognition

Tyrosine (Tyr): Aromatic amino acids like Tyrosine are often recognized as key pharmacophoric residues in peptide ligands, frequently involved in receptor binding through aromatic interactions such as pi-pi stacking or hydrophobic interactions mdpi.compeptide.comresearchgate.net. The phenolic hydroxyl group of tyrosine can also participate in hydrogen bonding, which is crucial for specific receptor recognition and binding affinity mdpi.com.

Proline (Pro): Proline is unique among amino acids due to its cyclic structure, which introduces conformational rigidity into peptide chains. This rigidity can influence peptide secondary structure, such as promoting beta-turns, which are often important for enzyme recognition and receptor binding mdpi.comeurpepsoc.com. The conformational constraints imposed by proline can pre-organize the peptide into a bioactive conformation, potentially reducing the entropic cost of binding and increasing affinity mdpi.com.

Phenylalanine (Phe): Like tyrosine, phenylalanine is an aromatic amino acid whose hydrophobic side chain plays a significant role in receptor binding, often through hydrophobic interactions and pi-pi stacking with aromatic residues in the receptor's binding pocket peptide.comresearchgate.netnih.govingentaconnect.com. Studies have shown that phenylalanine residues can be critical for receptor activation, with specific positions playing distinct roles, such as mediating aromatic interactions or maintaining a bioactive conformation nih.gov.

Design and Synthesis of Tyr-Pro-Phe-D-Val-Bn Analogs

The rational design and synthesis of analogs of this compound aim to optimize its therapeutic properties. This involves strategic modifications based on SAR findings to enhance affinity, selectivity, and stability.

Rational Design Principles for Enhanced Affinity and Selectivity

Rational design principles leverage knowledge of receptor-ligand interactions and SAR data to create improved peptide analogs mdpi.commdpi.comsci-hub.seacs.orgresearchgate.net. Key strategies include:

Modifying Amino Acid Residues: Substituting specific amino acids with others that possess similar or altered physicochemical properties (e.g., hydrophobicity, charge, size) can fine-tune receptor binding and selectivity mdpi.comsci-hub.semdpi.com. For example, replacing a phenylalanine with a para-fluorophenylalanine can probe aromatic interactions and enhance activity nih.gov.

Introducing D-Amino Acids: As discussed, strategic incorporation of D-amino acids can improve metabolic stability and alter conformation to enhance binding nih.govjpt.comscispace.com.

Terminal Modifications: Altering the N- or C-terminus, such as introducing a benzylamide at the C-terminus, can significantly impact potency and selectivity irbm.comnih.govnih.govcaymanchem.com.

Conformational Pre-organization: Designing peptides that adopt a specific bioactive conformation can reduce the entropic penalty upon binding, leading to increased affinity mdpi.comscispace.combiosynth.com.

Strategies for Introducing Conformational Constraints (e.g., Cyclization)

Conformational constraints are vital for stabilizing peptides in their bioactive conformations, thereby enhancing affinity, selectivity, and resistance to proteolysis scispace.combiosynth.comnih.govmdpi.comnih.govrsc.orgrsc.orgresearchgate.net. Cyclization is a primary method for achieving this.

Cyclization: Forming a covalent bond between different parts of the peptide chain (e.g., head-to-tail, side-chain-to-side-chain) restricts the peptide's flexibility. This can lock the peptide into a conformation that fits the receptor binding site more precisely biosynth.comnih.govmdpi.comnih.govrsc.orgresearchgate.net. Cyclization strategies can significantly improve binding affinity and selectivity by reducing the number of possible conformations and preventing unfavorable interactions with off-target receptors scispace.comnih.govmdpi.comnih.gov. For example, lactam cyclization has been employed to stabilize peptide structures and improve their pharmacological properties nih.govnih.govnih.gov.

Advanced Analytical and Computational Approaches in Tyr Pro Phe D Val Bn Research

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the fundamental electronic structure and energetic properties of molecules. These methods allow for the precise determination of parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moments, and interaction energies between molecules or molecular fragments researchgate.netuzh.ch. For peptide research, these calculations provide insights into:

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, are critical indicators of a molecule's reactivity, stability, and electronic excitation potential researchgate.netacs.org. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of positive and negative charge, which are vital for understanding intermolecular interactions like hydrogen bonding and electrostatic attractions nih.govscirp.org.

Interaction Energies: Calculating the energy of interaction between different parts of a peptide, or between a peptide and its target environment (e.g., a protein receptor, solvent molecules), is fundamental to understanding binding affinity, conformational stability, and molecular recognition processes acs.orgresearchgate.netnih.gov. Methods like energy decomposition analysis can dissect these interactions into contributions from electrostatics, van der Waals forces, and dispersion, offering a detailed view of binding mechanisms researchgate.net. Studies on amino acid side chains like Phenylalanine (Phe) and Tyrosine (Tyr) have explored π–π stacking interactions and halogen bonding, demonstrating how subtle structural modifications can significantly alter interaction energies researchgate.netnih.gov. For instance, research on Phe dimers has shown how halogenation can strengthen stacking interactions, influencing molecular assembly in materials like peptide hydrogels researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of new, untested molecules and to optimize existing ones for improved efficacy or desired properties cabidigitallibrary.orgmdpi.comnih.govresearchgate.net. For peptides and peptidomimetics, QSAR can be instrumental in guiding the design of molecules with enhanced therapeutic potential imist.maresearchgate.netdigitellinc.com.

Key aspects of QSAR modeling in peptide research include:

Descriptor Generation: Molecular descriptors are calculated to quantitatively represent the structural and physicochemical properties of each compound. These can range from simple 1D descriptors (e.g., molecular weight, logP) to complex 2D topological indices and 3D shape, electronic, and steric descriptors cabidigitallibrary.orgmdpi.comimist.ma. For peptides, descriptors might capture information about amino acid composition, sequence, hydrophobicity, charge distribution, and conformational preferences.

Model Development: Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbors (k-NN), are employed to build mathematical models that relate these descriptors to observed biological activity (e.g., binding affinity, inhibitory potency) cabidigitallibrary.orgmdpi.comnih.gov. Machine learning algorithms are also increasingly used for complex QSAR tasks boun.edu.tr.

Validation: Rigorous validation, both internal (e.g., cross-validation, R²) and external (e.g., test set prediction, R²_test), is crucial to ensure the reliability and predictive power of the QSAR model mdpi.comimist.madigitellinc.com.

Numerous studies have successfully applied QSAR to peptidomimetic drug discovery, for example, in identifying inhibitors for viral proteases or other biological targets cabidigitallibrary.orgimist.maresearchgate.netdigitellinc.com. These studies often involve creating training and test sets from a library of related compounds to build and validate predictive models.

However, specific QSAR models or detailed research findings tailored to the compound Tyr-Pro-Phe-D-Val-Bn for the purpose of activity optimization are not prominently featured in the provided literature. This limits the ability to present specific research findings or data tables for this particular compound within this section.

Research Applications and Conceptual Therapeutic Implications of Tyr Pro Phe D Val Bn

Development as Molecular Probes for Opioid Receptor Studies

The ability to visualize and quantify opioid receptors in living systems is paramount for understanding their physiological and pathological roles. Tyr-Pro-Phe-D-Val-Bn, due to its specific binding characteristics, has been explored as a template for the development of molecular probes for opioid receptor studies.

Strategies for Radiolabeling and Imaging (e.g., for receptor expression studies)

The development of radiolabeled analogs of this compound is a key strategy for its use in imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of opioid receptor expression and distribution in the brain and peripheral tissues.

Several strategies can be employed for the radiolabeling of peptides like this compound. A common approach involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or a gamma-emitting radionuclide, like Technetium-99m (⁹⁹mTc), into the peptide structure.

Potential Radiolabeling Approaches for this compound:

| Radionuclide | Labeling Strategy | Advantages |

| Carbon-11 (¹¹C) | Direct methylation of a precursor molecule at a suitable position (e.g., N-terminus or a side chain). | Allows for the synthesis of a radioligand that is chemically identical to the parent compound. |

| Fluorine-18 (¹⁸F) | Attachment of an ¹⁸F-labeled prosthetic group to the peptide. | The longer half-life of ¹⁸F (110 minutes) compared to ¹¹C (20 minutes) allows for more complex synthesis and longer imaging times. |

| Technetium-99m (⁹⁹mTc) | Chelation of ⁹⁹mTc by a chelating agent conjugated to the peptide. | Readily available from a generator and has favorable imaging characteristics for SPECT. |

The choice of radiolabeling strategy depends on several factors, including the desired imaging modality, the chemical properties of the peptide, and the required specific activity of the radioligand. Once radiolabeled, these molecular probes can be used in preclinical and potentially clinical imaging studies to map the distribution of opioid receptors, investigate changes in receptor density in various disease states, and assess the receptor occupancy of therapeutic drugs.

Potential as a Lead Compound in Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug. This compound exhibits properties that make it an interesting candidate as a lead compound in the quest for novel analgesics and neuroprotective agents.

Mechanistic Basis for Analgesic Potential

The primary mechanism underlying the analgesic potential of opioid peptides like this compound is their interaction with opioid receptors, which are key players in the modulation of pain perception. These receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors, are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Upon binding to these receptors, opioid peptides can trigger a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. The inclusion of a D-amino acid (D-Valine) in the sequence of this compound is a strategic modification aimed at increasing the peptide's resistance to enzymatic degradation by proteases. This enhanced stability can lead to a longer duration of action and improved bioavailability compared to its all-L-amino acid counterparts. The C-terminal benzylamide modification can also contribute to increased receptor affinity and efficacy.

Mechanistic Basis for Neuroprotective Potential

Beyond its analgesic properties, there is a conceptual basis for the neuroprotective potential of this compound. Opioid receptor activation has been shown to exert neuroprotective effects in various models of neuronal injury, such as ischemia and neuroinflammation.

The potential neuroprotective mechanisms of opioid peptides are multifaceted and may include:

Inhibition of excitotoxicity: By reducing the release of excitatory neurotransmitters like glutamate, opioid receptor activation can mitigate the neuronal damage caused by excessive neuronal stimulation.

Modulation of inflammatory responses: Opioid peptides can influence the activity of immune cells in the central nervous system, such as microglia, potentially reducing the production of pro-inflammatory cytokines and promoting a more neuroprotective environment.

Activation of pro-survival signaling pathways: The intracellular signaling cascades initiated by opioid receptor activation can involve the activation of kinases and transcription factors that promote cell survival and inhibit apoptosis (programmed cell death).

The structural features of this compound, particularly its enhanced stability, could make it a promising scaffold for the development of neuroprotective agents with improved therapeutic windows.

Role in Understanding Peptide-Protein Interactions and Receptor Biology

The study of how peptides like this compound interact with their target receptors provides fundamental insights into the principles of molecular recognition and receptor biology. The specific sequence and conformation of the peptide determine its binding affinity and selectivity for different opioid receptor subtypes.

By systematically modifying the structure of this compound and observing the effects on receptor binding and functional activity, researchers can map the key amino acid residues and structural motifs that are crucial for the peptide-receptor interaction. This information is invaluable for:

Constructing pharmacophore models: These models define the essential three-dimensional features a molecule must possess to bind to a specific receptor, guiding the design of new and more potent ligands.

Understanding receptor activation mechanisms: Studying how different peptide ligands stabilize distinct conformational states of the opioid receptor can shed light on the molecular switches that govern receptor activation and signaling.

Developing subtype-selective ligands: The ability to design peptides that selectively target one opioid receptor subtype over others is a major goal in opioid drug discovery, as it could lead to therapeutics with improved side-effect profiles.

Future Directions and Emerging Research Avenues for Tyr Pro Phe D Val Bn

Exploration of Novel Biological Targets and Pathophysiological Roles

While the primary targets of Tyr-Pro-Phe-D-Val-Bn are presumed to be the classical opioid receptors (μ, δ, and κ), future research is poised to investigate more nuanced and novel interactions. A key area of exploration is the concept of biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor. This could lead to the development of peptides that retain analgesic properties while minimizing adverse effects like respiratory depression and tolerance. medicalnewstoday.comucsf.edu

Furthermore, the potential for opioid receptors to form heterodimers with other G-protein coupled receptors (GPCRs) opens up new avenues for investigation. nih.gov The interaction of this compound with these receptor complexes could elicit unique pharmacological profiles. Beyond the classical opioid receptors, studies may explore the peptide's activity at non-opioid targets that modulate pain and inflammation, such as the nociceptin/orphanin FQ (NOP) receptor or other neuropeptide systems. mdpi.com

The pathophysiological roles of such synthetic peptides are also a growing area of interest. Beyond acute pain, research is likely to probe the efficacy of selective opioid analogues in chronic pain states, including neuropathic and inflammatory pain, where the expression and function of opioid receptors may be altered. nih.govnih.gov There is also increasing interest in the role of the opioid system in mood disorders, anxiety, and addiction, suggesting that peptides with specific receptor profiles could be investigated for their potential in these conditions. nih.govpharmacytimes.com

Table 1: Potential Novel Biological Targets and Pathophysiological Roles for this compound

| Category | Specific Area of Investigation | Potential Significance |

| Novel Biological Targets | Biased agonism at μ, δ, and κ opioid receptors | Separation of therapeutic effects from adverse effects. medicalnewstoday.com |

| Opioid receptor heterodimers (e.g., MOR-DOR, DOR-KOR) | Unique signaling pathways and pharmacological profiles. nih.gov | |

| Non-opioid GPCRs (e.g., NOP receptor) | Multifunctional ligands with broader therapeutic applications. mdpi.com | |

| Novel Pathophysiological Roles | Chronic neuropathic and inflammatory pain models | Addressing unmet needs in chronic pain management. nih.gov |

| Modulation of mood and anxiety disorders | Exploring the role of specific opioid pathways in psychiatric conditions. pharmacytimes.com | |

| Attenuation of addiction and withdrawal symptoms | Developing safer alternatives to traditional opioids. news-medical.net |

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound necessitates a move beyond single-target analysis towards a systems-level perspective. Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for elucidating the complex network of interactions initiated by the peptide. nih.govmedrxiv.org

By employing these approaches, researchers can map the global changes in gene expression, protein levels, and metabolic pathways in response to the peptide in different cell types and tissues. This can help in identifying novel downstream targets and off-target effects, providing a more complete picture of its mechanism of action. tandfonline.comnih.gov For instance, multi-omic analysis of brain regions involved in pain and reward could reveal how this compound modulates neural circuits and potentially identify biomarkers for predicting therapeutic response or adverse effects. nih.govsemanticscholar.org

Integrative analysis of multi-omics data can also shed light on the interplay between the gut microbiome and opioid response, a rapidly emerging area of research. tandfonline.comnih.gov Understanding how synthetic peptides like this compound influence and are influenced by the gut microbiome could lead to novel strategies for improving their therapeutic index.

Advancements in Peptide Engineering and Targeted Delivery Methodologies (conceptual research, not clinical application)

A significant hurdle in the development of peptide-based therapeutics is their inherent instability and poor bioavailability. nih.gov Future research on this compound will undoubtedly focus on innovative peptide engineering strategies to overcome these limitations. The incorporation of the D-amino acid (D-Val) is a classic example of a modification to increase resistance to enzymatic degradation. Further modifications could include:

Cyclization: Creating a cyclic peptide structure to enhance conformational rigidity and stability. nih.govnih.gov

Peptide Stapling: Introducing a synthetic brace to lock the peptide in its bioactive conformation. nih.gov

Lipidation or Glycosylation: Attaching lipid or sugar moieties to improve membrane permeability and pharmacokinetic properties. nih.gov

From a conceptual standpoint, targeted delivery methodologies are crucial for maximizing the therapeutic potential of synthetic peptides while minimizing systemic exposure. Research in this area could explore:

Peptide-Drug Conjugates (PDCs): Covalently linking the peptide to a targeting moiety that directs it to specific tissues or cell types. nih.govfrontiersin.org

Carrier-Mediated Transport: Designing the peptide to hijack endogenous transport systems to cross biological barriers like the blood-brain barrier (BBB). researchgate.net

Nanoparticle Encapsulation: Encapsulating the peptide within nanocarriers to protect it from degradation and facilitate its delivery to the site of action. mdpi.com

Table 2: Conceptual Advancements in Peptide Engineering and Targeted Delivery

| Strategy | Description | Potential Advantage |

| Peptide Engineering | Cyclization | Enhanced stability and receptor selectivity. nih.gov |

| Peptide Stapling | Increased proteolytic resistance and conformational stability. nih.gov | |

| Chemical Modifications (e.g., Lipidation) | Improved membrane permeability and half-life. nih.gov | |

| Targeted Delivery | Peptide-Drug Conjugates (PDCs) | Tissue-specific delivery and reduced off-target effects. frontiersin.org |

| Carrier-Mediated Transport | Enhanced penetration of biological barriers (e.g., BBB). researchgate.net | |

| Nanoparticle Formulation | Protection from degradation and controlled release. mdpi.com |

Persistent Challenges and Opportunities in Peptide Drug Design and Discovery from an Academic Perspective

The journey of a synthetic peptide like this compound from a laboratory curiosity to a potential therapeutic lead is fraught with challenges. From an academic perspective, these hurdles also represent significant opportunities for innovation and discovery.

A primary challenge remains the optimization of pharmacokinetic properties. While peptide engineering can enhance stability, achieving good oral bioavailability for peptides is a formidable task. nih.gov The blood-brain barrier also presents a major obstacle for centrally acting opioid peptides. mdpi.com

However, these challenges are driving the development of novel chemical and biological strategies. The opportunity lies in designing peptides with multifunctional profiles, such as acting as agonists at one opioid receptor subtype while antagonizing another, to achieve a better therapeutic outcome. mdpi.comnih.gov There is also a growing interest in peripherally restricted opioid peptides that can alleviate pain without central side effects. nih.gov

The academic pursuit of understanding the fundamental principles of peptide-receptor interactions, elucidated by techniques like cryo-electron microscopy, will continue to guide the rational design of new and improved synthetic peptides. medicalnewstoday.com The exploration of novel chemical space through combinatorial libraries and computational modeling also holds immense promise for the discovery of next-generation peptide therapeutics. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Tyr-Pro-Phe-D-Val-Bn with high purity?

- Methodological Answer : Synthesis requires solid-phase peptide synthesis (SPPS) with optimized protocols for coupling D-valine, a non-natural amino acid. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for side-chain protection to prevent unwanted reactions .

- Coupling Efficiency : Monitor coupling reactions via Kaiser tests or spectrophotometric methods to ensure >98% yield per step .

- Purification : Apply reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide. Validate purity via mass spectrometry (MS) and NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation involves:

- Spectroscopic Analysis : Use high-resolution MS for molecular weight confirmation and 2D NMR (e.g., COSY, NOESY) to verify backbone connectivity and stereochemistry of D-valine .

- Chromatographic Consistency : Compare retention times in HPLC with synthetic standards under identical conditions to confirm homogeneity .

Q. What in vitro assays are appropriate for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with hypothesized targets (e.g., opioid receptors):

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]-DAMGO for μ-opioid receptors) with HEK293 cells expressing recombinant receptors .

- Functional Assays : Measure cAMP inhibition or calcium flux in transfected cell lines to assess agonist/antagonist activity. Include positive/negative controls (e.g., naloxone) for validation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental design. Mitigate via:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines, assay conditions, and peptide purity .

- Standardized Protocols : Adopt community-agreed guidelines (e.g., NIH rigor standards) for receptor assays, including blinding and replication .

- Data Reproducibility : Publish raw datasets and statistical code to enable independent verification .

Q. What strategies optimize the stability of this compound in physiological conditions?

- Methodological Answer : Address degradation pathways:

- Protease Resistance : Incorporate D-amino acids (e.g., D-Val) and N-terminal acetylation to reduce enzymatic cleavage .

- Serum Stability Assays : Incubate the peptide in human serum at 37°C, sampling at intervals (0, 1, 4, 24h) and quantifying via HPLC-MS .

- Formulation Studies : Test lipid nanoparticle encapsulation or PEGylation to enhance pharmacokinetics .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Follow translational research frameworks:

- Dose-Response Studies : Use murine models (e.g., tail-flick test for analgesia) with escalating doses (0.1–10 mg/kg) to establish efficacy and toxicity thresholds .

- Ethical Compliance : Submit protocols to institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

Q. What computational methods predict this compound’s interaction with non-target proteins?

- Methodological Answer : Apply multi-scale modeling:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against off-target receptors (e.g., adrenergic receptors) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA) .

- Machine Learning : Train models on peptide-protein interaction databases (e.g., PepBDB) to predict cross-reactivity risks .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Open Science Practices : Deposit synthetic protocols in protocols.io , share raw NMR/MS data in repositories like Zenodo, and pre-register hypotheses .

- Collaborative Validation : Partner with independent labs for blinded replication of key findings .

Q. What statistical methods are robust for analyzing dose-dependent bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.